
RdRP-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RdRP-IN-6 is a compound that targets the RNA-dependent RNA polymerase (RdRP) enzyme, which is crucial for the replication of RNA viruses. This enzyme is essential for the synthesis of RNA from an RNA template, a process that is not found in human cells, making RdRP a prime target for antiviral drug development. This compound has shown promise in inhibiting the replication of various RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RdRP-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and reducing agents.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
RdRP-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using halogenating or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Alkylating Agents: Methyl iodide, ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
RdRP-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RNA-dependent RNA polymerase and its effects on RNA synthesis.
Biology: Employed in research to understand the replication mechanisms of RNA viruses and to develop new antiviral strategies.
Medicine: Investigated as a potential antiviral drug for the treatment of diseases caused by RNA viruses, such as COVID-19.
Industry: Utilized in the development of antiviral coatings and materials to prevent the spread of RNA viruses.
Wirkmechanismus
RdRP-IN-6 exerts its effects by binding to the active site of the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the replication of viral RNA, effectively halting the proliferation of the virus. The molecular targets of this compound include key residues in the active site of the enzyme, which are essential for its catalytic function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: Another RdRP inhibitor used for the treatment of COVID-19.
Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and COVID-19.
Uniqueness of RdRP-IN-6
This compound is unique in its high specificity and potency against the RNA-dependent RNA polymerase enzyme. Unlike some other inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies. Its unique chemical structure allows for strong binding affinity to the active site of RdRP, making it a promising candidate for further development as an antiviral drug .
Eigenschaften
Molekularformel |
C41H67N8O7PSi2 |
|---|---|
Molekulargewicht |
871.2 g/mol |
IUPAC-Name |
2-ethylbutyl (2S)-2-[[[(1R,3S,4S)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2H-triazol-4-yl)cyclopentyl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C41H67N8O7PSi2/c1-14-29(15-2)25-52-38(50)28(3)47-57(51,54-31-19-17-16-18-20-31)53-26-30-23-41(33-24-44-48-46-33,34-22-21-32-37(42)43-27-45-49(32)34)36(56-59(12,13)40(7,8)9)35(30)55-58(10,11)39(4,5)6/h16-22,24,27-30,35-36H,14-15,23,25-26H2,1-13H3,(H,47,51)(H2,42,43,45)(H,44,46,48)/t28-,30+,35?,36+,41+,57-/m0/s1 |
InChI-Schlüssel |
POAFNJXTVHOXGZ-OIZPLCDVSA-N |
Isomerische SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@H]1C[C@]([C@@H](C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1CC(C(C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


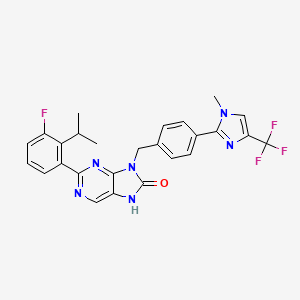
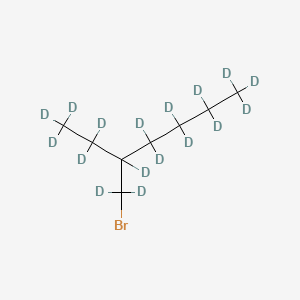
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
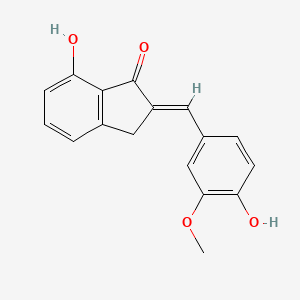
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
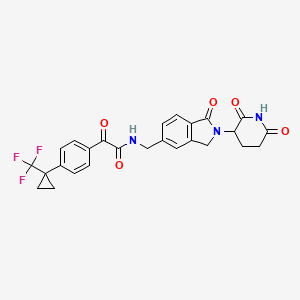
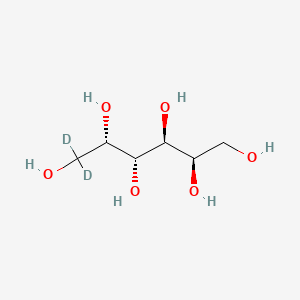
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

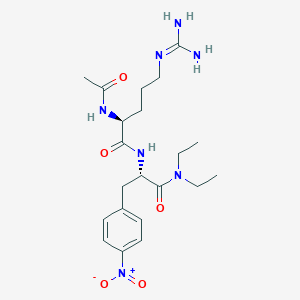

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
